molecular formula C14H12Cl2N6O B2864407 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-32-5

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Cat. No. B2864407
CAS RN: 881083-32-5
M. Wt: 351.19
InChI Key: UJFPSXVKWQELEL-UHFFFAOYSA-N
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Description

“N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” is a chemical compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield was reported to be 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values were 3137 (NH), 1676 (C=O), and 1609 (C=N) .


Molecular Structure Analysis

The molecular structure of this compound was characterized using spectral and elemental analyses . The 1H NMR (400 MHz, DMSO- d6) values were δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thiophene-2-carboxamides with formic acid . This reaction yielded thieno [3,2- d ]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .

Scientific Research Applications

SARS-CoV 3C-like Protease Inhibitors

Pyrazole and pyrimidine derivatives have been synthesized and tested for their activity against SARS-CoV 3C-like protease. These derivatives, including compounds structurally related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, showed promising activity, indicating potential applications in the development of treatments for coronavirus infections (S. F. Mohamed et al., 2015).

Adenosine Receptor Affinity

Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity. This suggests potential applications in cardiovascular diseases, where modulation of adenosine receptors can be therapeutic (F. Harden et al., 1991).

Antimicrobial and Anticancer Agents

Several studies have synthesized and evaluated pyrazole and pyrimidine derivatives, including structures related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, for their antimicrobial and anticancer activities. These compounds exhibited significant activity, suggesting their potential as leads in the development of new antimicrobial and anticancer drugs (H. Hafez et al., 2016).

Molecular Docking and Spectroscopic Analysis

Molecular docking and spectroscopic analysis of related compounds have been conducted to understand their interactions with biological targets and their structural characteristics. This research can aid in the design of new compounds with improved efficacy and specificity for their targets (C. Sivakumar et al., 2021).

Novel Pyrazolo Derivatives

Novel pyrazolo derivatives, including those structurally related to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. The results indicate promising activities that could lead to the development of new therapeutic agents (Ling-Ling He et al., 2020).

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action and potential applications in various fields, such as medicine and biology .

properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N6O/c1-2-12(23)20-21-13-9-6-19-22(14(9)18-7-17-13)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3,(H,20,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFPSXVKWQELEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

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